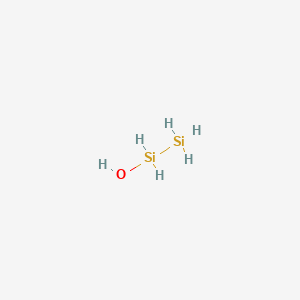

Disilanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disilanol is a member of silanols. It derives from a hydride of a disilane.

Scientific Research Applications

Water Fluxes and Growth Dynamics in Oak Coppice

- Research projects like HYDROSIL have explored the impact of forest management on water fluxes and growth dynamics in water-limited environments. Disilanol could be a component in such studies, contributing to the understanding of the interaction between forest management practices and water dynamics in oak coppice systems (Del Campo et al., 2019).

Performance and Emissions in Diesel Engines

- Studies have investigated the effects of butanol-diesel fuel blends on the performance and emissions of diesel engines. This compound, as a related compound, could have implications in similar research, focusing on alternative fuel sources and their environmental impacts (Rakopoulos et al., 2010).

Biomedical Applications

- The use of Polydimethylsiloxane (PDMS), which can be related to this compound, shows significant promise in the biomedical industry. Its properties make it suitable for studying aneurysmal behavior and creating devices like micro pumps and microfluidic circuits. This compound might have similar applications in the study of biomechanical behaviors and biomedical device development (Victor et al., 2019).

Wettability Modification of Polysilicon

- Research on water dispersible silanes for modifying the wettability of polysilicon substrates has relevance for microelectromechanical devices. This compound could play a role in developing hydrophobic coatings on similar substrates, enhancing the performance and durability of these devices (Almanza-Workman et al., 2002).

Electroluminescence in Conjugated Polymers

- The advancements in using organic polymers in light-emitting diodes implicate the use of this compound-related compounds in improving semiconductor physics and material fabrication for electronic devices (Friend et al., 1999).

Silicon Doping in Molecular Beam Epitaxy

- Disilane is used as an n-type dopant in the molecular beam epitaxial growth of GaAs, suggesting the potential for this compound in semiconductor manufacturing and research. Its application could affect electron concentration and substrate temperature, impacting the efficiency of semiconductor devices (Kimura et al., 1987).

properties

Molecular Formula |

H6OSi2 |

|---|---|

Molecular Weight |

78.22 g/mol |

IUPAC Name |

hydroxy(silyl)silane |

InChI |

InChI=1S/H6OSi2/c1-3-2/h1H,3H2,2H3 |

InChI Key |

GKOZKEKDBJADSV-UHFFFAOYSA-N |

SMILES |

O[SiH2][SiH3] |

Canonical SMILES |

O[SiH2][SiH3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)

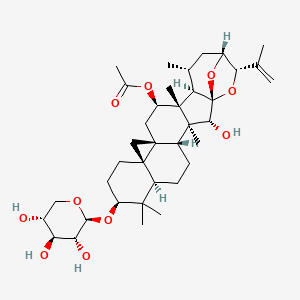

![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)